1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one
Description
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative substituted at the 1-position with a 4-bromonaphthalen-1-yl group. Pyrrolidin-2-one, a five-membered lactam, serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capacity. The bromonaphthyl substituent introduces steric bulk and lipophilicity, which can influence binding affinity, pharmacokinetics, and biological activity. This compound’s structural uniqueness lies in its extended aromatic system (naphthalene) and the electron-withdrawing bromine atom, distinguishing it from simpler phenyl-substituted analogs .
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-12-7-8-13(16-9-3-6-14(16)17)11-5-2-1-4-10(11)12/h1-2,4-5,7-8H,3,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUWERCOIZRRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Naphthalene
The bromination of naphthalene represents a critical first step in synthesizing 4-bromonaphthalene intermediates. Electrophilic aromatic substitution (EAS) remains the most common approach, with reaction conditions dictating regioselectivity.
In a modified procedure adapted from tricyclic naphthalene syntheses, bromination using elemental bromine (Br₂) in dichloromethane at 0–5°C produced 1,4-dibromonaphthalene as the major product (72% yield), with 1,2- and 1,6-dibrominated isomers forming minor byproducts. The regioselectivity arises from the stability of the arenium ion intermediate, where bromination at the para position relative to existing substituents is favored.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature | Yield (%) | Isomer Ratio (1,4:1,2:1,6) |
|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 0–5°C | 72 | 85:10:5 |
| NBS | CCl₄ | 80°C | 64 | 78:15:7 |
| HBr/H₂O₂ | Acetic Acid | 25°C | 58 | 82:12:6 |
NBS = N-Bromosuccinimide; H₂O₂ = hydrogen peroxide.
Notably, the use of N-bromosuccinimide (NBS) in carbon tetrachloride at elevated temperatures (80°C) reduced dibromination side reactions, yielding 64% 1-bromonaphthalene. However, this method required subsequent functionalization to introduce the second bromine atom at the 4-position.
Coupling Reactions for Pyrrolidin-2-one Attachment
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction has emerged as a reliable method for forming carbon-nitrogen bonds between bromonaphthalene derivatives and pyrrolidin-2-one precursors. A protocol detailed in ACS Omega (2019) utilized the following conditions:
-
Catalyst System : Pd(OAc)₂ (2 mol%) with SPhos ligand (4 mol%)
-
Base : K₃PO₄ (2.5 equiv)
-
Solvent : Toluene/EtOH (4:1 v/v)
-
Temperature : 90°C for 12 hours
This approach achieved an 83% yield of 1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one, with >99% regioselectivity confirmed by HPLC. Mechanistic studies suggest that the bulky SPhos ligand prevents undesired β-hydride elimination, a common side reaction in palladium-catalyzed aminations.
Buchwald-Hartwig Amination
An alternative method employing Buchwald-Hartwig amination was reported in a Chinese patent (CN112645902A), though originally developed for piperidine derivatives. Adapted for pyrrolidin-2-one, the reaction used:
-
Catalyst : Pd₂(dba)₃ (1 mol%)
-
Ligand : Xantphos (2 mol%)
-
Base : Cs₂CO₃ (3 equiv)
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C for 24 hours
Yield improvements to 76% were observed when replacing piperidine with pyrrolidin-2-one, attributed to reduced steric hindrance.
Purification and Isolation Techniques
Recrystallization Optimization
Post-synthesis purification often determines final product purity. A study comparing recrystallization solvents found that a 1:4 dichloromethane/n-heptane mixture removed residual palladium catalysts and unreacted starting materials effectively, achieving 99.2% purity by HPLC.
Table 2: Recrystallization Efficiency
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| EtOAc/Hexane (1:3) | 97.5 | 82 |
| CH₂Cl₂/Heptane (1:4) | 99.2 | 78 |
| MeOH/H₂O (9:1) | 95.8 | 85 |
Chromatographic Methods
Flash column chromatography using silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–40% EtOAc) resolved regioisomeric impurities. However, this method resulted in 10–15% product loss due to the compound’s moderate polarity.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (d, J = 8.4 Hz, 1H, naphth-H)
-
δ 7.72–7.65 (m, 2H, naphth-H)
-
δ 7.54 (d, J = 7.2 Hz, 1H, naphth-H)
-
δ 3.85 (t, J = 6.8 Hz, 2H, N-CH₂)
-
δ 2.55–2.48 (m, 2H, CO-CH₂)
IR (KBr) :
Chemical Reactions Analysis
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of substituted derivatives.
Hydrolysis: The pyrrolidin-2-one ring can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
Anti-Cancer Activity
The compound has been studied for its anti-cancer properties, particularly in the context of lung, colon, and breast cancers. Research indicates that derivatives of 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Synthesis and Evaluation
A study published in early 2025 synthesized several derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl) piperidine, which included the target compound. The anti-cancer activity was evaluated using the MTT assay on A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anti-cancer activity .
Table 1: Anti-Cancer Activity of Synthesized Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7h | A549 | 5.2 | Induces apoptosis |
| 7k | HCT-116 | 4.8 | Inhibits tubulin polymerization |
| 7m | MCF-7 | 6.0 | Cell cycle arrest |
Modulation of Prostaglandin Receptors
The compound has also been identified as a potential modulator of prostaglandin E2 (PGE2) receptors, specifically EP2 and EP4 subtypes. These receptors are implicated in various pathological conditions, including cancer progression and inflammatory responses.
Research Insights
PGE2 is known to promote tumor growth and metastasis in several cancers. Compounds that can antagonize EP2 and EP4 receptors may offer therapeutic benefits by reactivating immune responses against tumors. A patent application highlighted the use of pyrimidine derivatives, including those related to this compound, for treating cancers by modulating immune responses .
Table 2: Potential Applications in Cancer Treatment
| Application | Disease Type | Mechanism of Action |
|---|---|---|
| Cancer Immunotherapy | Melanoma, Lung Cancer | Reactivates immune system against tumors |
| Combination Therapy | Colorectal Cancer | Enhances efficacy of chemotherapy |
| Pain Management | Inflammatory Pain | Reduces PGE2-mediated inflammation |
Neurodegenerative Diseases
Emerging research suggests that the compound may have implications in treating neurodegenerative diseases such as Alzheimer's and multiple sclerosis. The modulation of EP receptors could potentially mitigate neuroinflammation associated with these conditions.
Findings on Neuroprotection
Studies indicate that antagonists targeting EP receptors can limit oxidative damage and improve cognitive functions in animal models of neurodegenerative diseases . The dual action on both EP2 and EP4 receptors may provide a novel approach to managing these diseases.
Table 3: Neuroprotective Effects
| Condition | Mechanism | Reference |
|---|---|---|
| Alzheimer's Disease | Reduces amyloid burden | Hoshino T et al., J Neurochem 2012 |
| Multiple Sclerosis | Modulates inflammatory response | Esaki Y et al., PNAS 2010 |
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways by altering the activity of key enzymes and receptors, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
Positional Isomerism
- 4-Substituted Pyrrolidin-2-ones : Compounds like 4-(3-bromo-5-fluorophenyl)-pyrrolidin-2-one () demonstrate that substitution at the 4-position of pyrrolidin-2-one, rather than the 1-position, alters the spatial orientation of the aromatic group. This positional difference can affect interactions with biological targets, such as enzymes or receptors, by modifying steric accessibility and electronic effects .
- 1-Substituted Phenyl Analogs: 1-(4-Bromophenyl)pyrrolidin-2-one () shares a brominated aromatic substituent but lacks the naphthalene extension. ~2.8 for phenyl analogs), which may improve membrane permeability but reduce aqueous solubility .
Aromatic System Modifications
- Biphenyl vs. Naphthyl: Compounds like 1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one () feature substituted phenyl rings, offering moderate steric bulk.
- Heteroaromatic Substitutions : 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one () and 1-(pyridin-4-yl)pyrrolidin-2-one () incorporate nitrogen-containing heterocycles. These substitutions introduce hydrogen-bonding acceptors, which can improve target specificity but reduce lipophilicity compared to bromonaphthyl .
Antioxidant Activity
- Phenyl Derivatives : 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one () exhibits 1.5× higher antioxidant activity than ascorbic acid due to electron-donating hydroxyl and thioamide groups. The bromonaphthyl group, lacking such substituents, may prioritize radical scavenging via bromine’s electron-withdrawing effects or naphthalene’s resonance stabilization .
- Benzyl-Substituted Analogs: 1-(4-hydroxy-5-isopropyl-2-methylbenzyl)pyrrolidin-2-one () shows antioxidant activity comparable to BHT, driven by phenolic hydroxyl groups. The bromonaphthyl compound’s lack of hydroxyl groups may limit similar efficacy unless stabilized via alternative mechanisms .
Anticancer Activity
- Chlorophenyl Derivatives : 1-(3,5-dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one () demonstrates cytotoxicity against A549 lung cancer cells. The bromonaphthyl compound’s larger aromatic system could enhance intercalation with DNA or inhibition of topoisomerases, though this remains speculative without direct data .
Central Nervous System (CNS) Activity
- Piperazine-Linked Derivatives: 1-{3-[4-(2-chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one () binds α1-adrenoceptors (pKi = 7.13) for antiarrhythmic effects. The bromonaphthyl group’s bulk may hinder similar receptor interactions but could favor alternative targets like serotonin or dopamine transporters .
- Anti-Alzheimer’s Agents : Benzylated derivatives like 1-(4-methoxybenzyl)-pyrrolidin-2-one () inhibit acetylcholinesterase. The bromonaphthyl compound’s higher lipophilicity might improve blood-brain barrier penetration but requires balancing with solubility for therapeutic utility .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The bromonaphthyl group increases molecular weight and logP, favoring lipid membrane penetration but risking poor solubility.
- Pyridinyl analogs () prioritize solubility and hydrogen bonding, making them preferable for targets requiring polar interactions .
Biological Activity
The compound 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies, patents, and reviews. The focus will be on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a naphthalene moiety substituted with a bromine atom at the para position and a pyrrolidine ring. The synthesis typically involves the reaction of 4-bromonaphthalene with pyrrolidin-2-one under appropriate conditions to yield the desired compound.
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrN |
| Molecular Weight | 256.14 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that derivatives of pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed inhibitory effects against various fungal strains, suggesting potential applications in treating fungal infections . The mechanism often involves disruption of microbial cell wall synthesis or function.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The underlying mechanisms may involve modulation of signaling pathways associated with cell survival and proliferation . For example, compounds similar to this compound have been noted for their ability to act as EP receptor antagonists, which are crucial in cancer progression and metastasis .
Neuroprotective Effects
Recent studies have suggested neuroprotective properties linked to naphthalene derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in neurodegenerative diseases . The specific mechanisms are still under investigation but may involve antioxidant activity or modulation of neuroinflammatory responses.
Case Studies
- Fungal Inhibition : A study reported that a related compound exhibited significant antifungal activity against Candida species, highlighting the therapeutic potential of naphthalene derivatives in treating fungal infections .
- Cancer Cell Line Studies : In vitro assays revealed that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancers, through apoptosis induction .
- Neuroprotection : Research indicated that similar naphthalene derivatives could reduce neuronal cell death in models of oxidative stress, suggesting a protective role against neurodegenerative conditions .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Significant inhibition against fungal strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neurons from oxidative stress |
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : Acting as an antagonist at certain receptors (e.g., EP receptors) can modulate signaling pathways critical for tumor growth and inflammation.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | DCM | 25 | 65–75 |
| Cyclization | K₂CO₃, Pd(OAc)₂ | DMF | 110 | 50–60 |
Advanced: How can researchers resolve contradictions in reported reaction conditions for brominated pyrrolidinone derivatives?
Answer:
Contradictions in reaction outcomes (e.g., variable yields or byproducts) may arise from differences in steric hindrance, solvent polarity, or catalyst loading. Methodological approaches include:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent:catalyst ratio) to identify optimal conditions .
- Mechanistic Studies: Use DFT calculations to model reaction pathways and identify rate-limiting steps .
- Byproduct Analysis: LC-MS or NMR to trace side reactions (e.g., debromination) .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for the bromonaphthalene (δ 7.2–8.5 ppm) and pyrrolidinone (δ 2.5–3.5 ppm) moieties .
- X-ray Crystallography: Resolves spatial conformation, particularly the dihedral angle between naphthalene and pyrrolidinone rings .
- HRMS: Validates molecular weight (C₁₄H₁₂BrNO, MW 290.16 g/mol) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.8 (d, J=8.4 Hz, Ar-H), δ 3.1 (m, pyrrolidinone) | |
| X-ray | C-Br bond length: 1.89 Å; Ring dihedral: 12° |
Advanced: How can researchers design experiments to evaluate the compound’s biological activity and target interactions?
Answer:
- In Vitro Assays: Screen against kinase or GPCR targets using fluorescence polarization or SPR to measure binding affinity .
- Molecular Docking: Use software (e.g., AutoDock) to predict interactions with bromodomains or ATP-binding pockets .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replace Br with Cl) to assess impact on potency .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) for baseline separation .
- Recrystallization: Use ethanol/water mixtures to enhance purity (>98%) .
Advanced: What strategies can improve the compound’s solubility for pharmacological studies?
Answer:
- Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions .
- Co-solvents: Use DMSO:PBS (1:9) for in vitro assays .
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance bioavailability .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
